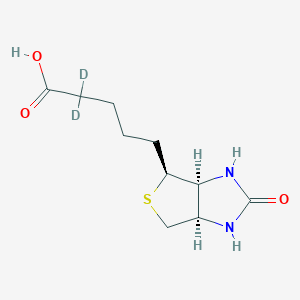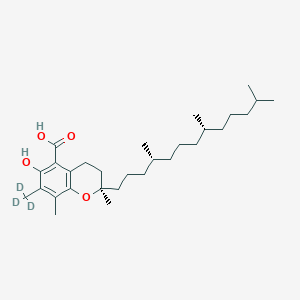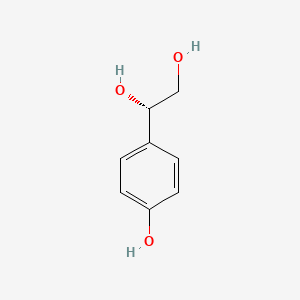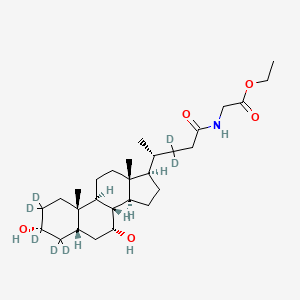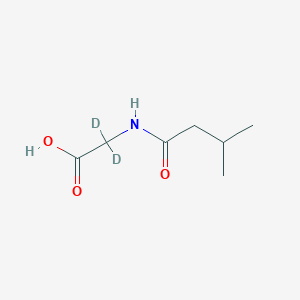
9,10-dideuteriohexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dideuteriohexadecanoic acid: is a deuterium-labeled fatty acid derivative. It is a modified form of hexadecanoic acid, where the hydrogen atoms at the 9th and 10th positions are replaced with deuterium. This compound is often used in scientific research to study metabolic pathways and the effects of deuterium substitution on biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dideuteriohexadecanoic acid typically involves the deuteration of hexadecanoic acid. This can be achieved through catalytic hydrogenation using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions usually include a controlled temperature and pressure to ensure selective deuteration at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9,10-Dideuteriohexadecanoic acid can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form deuterated alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can replace the deuterium atoms with halogens like chlorine or bromine using reagents such as thionyl chloride (SOCl₂) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Deuterated ketones or alcohols.
Reduction: Deuterated alkanes.
Substitution: Deuterated halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9,10-Dideuteriohexadecanoic acid is used as a tracer in metabolic studies to understand the pathways of fatty acid metabolism. It helps in elucidating the mechanisms of enzyme-catalyzed reactions involving fatty acids.
Biology: In biological research, this compound is used to study the effects of deuterium substitution on cellular processes. It provides insights into the role of hydrogen atoms in biochemical reactions and the stability of biological molecules.
Medicine: The compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acids in the body. It helps in the development of deuterium-labeled drugs with improved metabolic stability.
Industry: In the industrial sector, this compound is used in the production of deuterated polymers and materials. These materials have unique properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 9,10-dideuteriohexadecanoic acid involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. The presence of deuterium atoms affects the rate of enzymatic reactions due to the kinetic isotope effect. This results in altered reaction rates and provides valuable information about the role of hydrogen atoms in these processes.
Vergleich Mit ähnlichen Verbindungen
9,10-Dihydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid used in similar metabolic studies.
9,10-Dibromohexadecanoic acid: A halogenated derivative used in halogenation reaction studies.
Palmitelaidic acid: An isomer of hexadecanoic acid used in studies of fatty acid isomerization.
Uniqueness: 9,10-Dideuteriohexadecanoic acid is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution allows for the study of isotope effects on chemical and biological processes, making it a valuable tool in various scientific fields.
Eigenschaften
Molekularformel |
C16H32O2 |
|---|---|
Molekulargewicht |
258.44 g/mol |
IUPAC-Name |
9,10-dideuteriohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i7D,8D |
InChI-Schlüssel |
IPCSVZSSVZVIGE-QTQOOCSTSA-N |
Isomerische SMILES |
[2H]C(CCCCCC)C([2H])CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


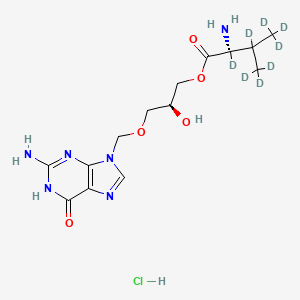

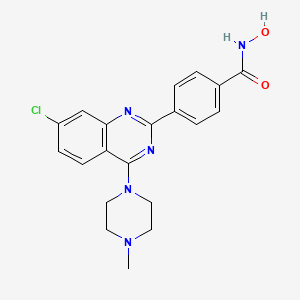
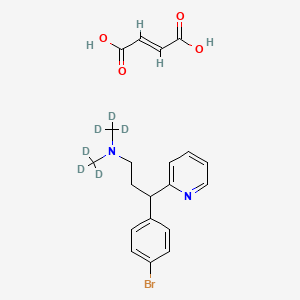
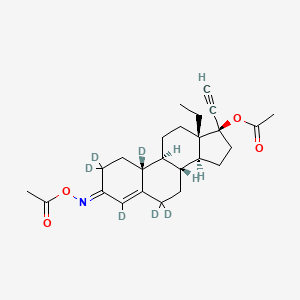
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
